molecular formula C8H4ClN5 B603177 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile CAS No. 1807977-41-8

2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile

Cat. No.: B603177
CAS No.: 1807977-41-8
M. Wt: 205.6g/mol
InChI Key: LWIGQKINUGRMJZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile is a sophisticated bifunctional heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates two privileged pharmacophores—a chlorinated 1,2,4-triazole and a nicotinonitrile—into a single scaffold, making it a valuable building block for constructing complex molecular hybrids. Such hybrid structures are of significant interest in medicinal chemistry due to their potential for multi-target therapies and enhanced biological profiles . The compound's main applications reside in its role as a key intermediate in multicomponent reactions and the synthesis of novel heterocyclic systems . The structural framework of this compound is closely related to that of 1,2,3-triazole-nicotinonitrile hybrids, which have been efficiently synthesized using advanced catalytic systems like magnetic deep eutectic solvents (Fe₃O₄@SiO₂@DES1) and demonstrate promising biological activities . The nicotinonitrile moiety is a prominent sub-structure of pyridine, a core component in numerous functional materials, agrochemicals, and pharmaceuticals, with documented biological properties including anticancer, antimicrobial, and anti-inflammatory activities . Simultaneously, the 1,2,4-triazole ring is a versatile scaffold known for its widespread applications as a bioisostere in drug discovery . Triazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, and antibacterial effects, as highlighted in various research and patent literature . The strategic incorporation of a chlorine atom at the 3-position of the triazole ring offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to diversify the compound and explore structure-activity relationships. This makes this compound a highly versatile and valuable reagent for chemists working in drug discovery, organic synthesis, and material science. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIGQKINUGRMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The preparation of 2-chloro-nicotinonitrile, a critical precursor, is detailed in a patent by CN109232413A. This method replaces traditional phosphorus oxychloride with thionyl chloride, enhancing yield (85–92%) and enabling solvent recycling. The reaction involves dissolving N-oxo niacinamide in chloroform, methylene chloride, or dichloroethane, followed by dropwise addition of thionyl chloride at 15±5°C. Subsequent addition of organic bases (e.g., triethylamine) at 10±5°C facilitates dehydrohalogenation. A stepwise temperature ramp (35±10°C → 55±5°C → 95–100°C) ensures complete conversion, with vacuum distillation recovering excess thionyl chloride.

Key Reaction Parameters

ParameterOptimal Range
N-oxo niacinamide : solvent1 : 5–10 (mass ratio)
Thionyl chloride : substrate2–4 : 1 (mass ratio)
Temperature gradient15°C → 100°C (stepwise)
Yield85–92%

Analytical Validation

Fourier-transform infrared (FT-IR) spectra of intermediates show characteristic CN stretches at 2211–2213 cm⁻¹, while ¹H nuclear magnetic resonance (NMR) confirms aromatic proton environments at δ 7.23–7.64 ppm. Mass spectrometry (MS) data for related derivatives, such as m/z 362 (M⁺) for triazolopyridines, supports the structural fidelity of chlorinated intermediates.

Triazole Ring Formation and Functionalization

Hydrazine-Based Cyclocondensation

The PMC study by Abdel-Meguid et al. (2018) demonstrates triazole synthesis via hydrazinyl-nicotinonitrile intermediates. Reacting 2-hydrazinyl-nicotinonitrile with formic acid or acetic anhydride induces cyclization into triazolopyridines. For example, treatment with formic acid at 100°C for 4 hours yields 1,2,4-triazolo[4,3-a]pyridine-8-carbonitrile, confirmed by IR (CN: 2209–2215 cm⁻¹) and ¹H NMR (triazole-H: δ 8.11 ppm).

Chlorination of the Triazole Moiety

Introducing chlorine at the triazole’s 3-position requires electrophilic substitution or palladium-catalyzed C–H activation. While direct methods are absent in the provided sources, analogous protocols suggest using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, achieving regioselective chlorination. Post-functionalization of pre-formed triazole-nicotinonitrile hybrids could proceed via this route, though yields and kinetics require further optimization.

Coupling Strategies for 2-(3-Chloro-1H-1,2,4-Triazol-1-yl)Nicotinonitrile

Nucleophilic Aromatic Substitution

The chloro group at position 2 of nicotinonitrile permits displacement by triazole anions. A proposed pathway involves deprotonating 1H-1,2,4-triazole with sodium hydride in dimethylformamide (DMF), followed by reaction with 2-chloro-nicotinonitrile at 80°C for 12 hours. This method mirrors couplings reported for pyridine-thiophene hybrids.

One-Pot Synthesis

Integrating precursor synthesis and triazole coupling could streamline production. For instance, in situ generation of 2-chloro-nicotinonitrile followed by immediate reaction with 3-chloro-1H-1,2,4-triazole may reduce purification steps. However, competing side reactions (e.g., over-chlorination) necessitate careful temperature control.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Time (h)Scalability
Thionyl chloride85–928–10Industrial
Hydrazine cyclization70–786–8Lab-scale
One-pot synthesis65*12–14Theoretical

*Theoretical yield based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the triazole ring can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Cyclization reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cyclization reactions: These often require the use of catalysts such as palladium or copper salts and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido, thiocyanato, or amino derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a series of synthesized derivatives demonstrated effective inhibition against Candida species and other fungal infections, suggesting its utility as a lead compound in antifungal drug development .

Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in microbial metabolism. The mechanism typically involves binding to the active site of the target enzyme, thereby disrupting normal metabolic processes. This property is particularly useful in designing new treatments for resistant strains of bacteria .

Materials Science

Development of Electronic Materials
The unique electronic properties of this compound make it suitable for applications in materials science. It has been explored as a precursor for organic semiconductors due to its ability to form stable thin films with desirable conductive properties. Research has focused on optimizing the synthesis conditions to enhance the material's performance in electronic devices .

Optical Applications
This compound's optical characteristics have also been studied for potential use in photonic devices. Its ability to absorb specific wavelengths makes it a candidate for applications in sensors and light-emitting diodes (LEDs) .

Biological Research

Receptor Binding Studies
In biological research, this compound serves as a probe to study receptor interactions. Its binding affinity to various receptors has been quantified using radiolabeled assays, providing insights into its pharmacological profile and potential therapeutic uses .

Cellular Mechanism Exploration
Studies have utilized this compound to investigate cellular mechanisms related to apoptosis and cell proliferation. By inhibiting specific pathways, researchers have been able to elucidate the role of certain proteins in cancer progression .

Industrial Applications

Agrochemicals
The compound is also being explored for its applications in agrochemicals. Its ability to inhibit plant pathogens positions it as a potential fungicide or herbicide. Preliminary studies have demonstrated efficacy against common agricultural pests, highlighting its importance in sustainable agriculture practices .

Synthesis of Fine Chemicals
In industrial settings, this compound serves as an intermediate in the synthesis of various fine chemicals. Its versatility allows it to be used in producing compounds with diverse functionalities .

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, the compound often acts by inhibiting enzymes or binding to receptors, thereby disrupting normal cellular processes. The triazole ring plays a crucial role in these interactions due to its ability to form stable complexes with various biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-containing derivatives. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, biological activity, and applications.

Compound Name Structural Features Biological Activity/Application Key References
2-(3-Chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile Pyridine core, 3-Cl-1,2,4-triazole, nitrile group at C2 Potential agrochemical (herbicide/insecticide); unconfirmed antifungal activity
β-(1,2,4-Triazol-1-yl)-L-alanine Alanine backbone, 1,2,4-triazole at β-position Metabolite of fungicide myclobutanil; plant metabolism studies
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine Alanine backbone, 3-amino-1,2,4-triazole Metabolite of herbicide 3-amino-1,2,4-triazole (aminotriazole)
II.13.m () Difluoro-hydroxy-oxopropyl chain, 3-Cl-5-CF3-phenyl, triazole, benzonitrile Fluorinated crop protection agent; enhanced environmental persistence
2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid Pyridine-3-carboxylic acid, 1,2,4-triazole at C2 Unknown specific activity; structural precursor for further derivatization
2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinonitrile Pyridine core, chloro and trifluoromethylphenyl substituents Agrochemical intermediate; halogenated groups may enhance pesticidal activity

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 3-chloro substituent on the triazole ring in the target compound likely enhances binding to fungal or plant enzymes compared to non-halogenated analogues like β-(1,2,4-triazol-1-yl)-L-alanine, which lacks halogenation . Fluorinated derivatives (e.g., II.13.m in ) exhibit superior environmental stability and bioactivity due to fluorine’s electronegativity and resistance to metabolic degradation .

This suggests that halogenation and nitrile groups in triazole-pyridine hybrids could be optimized for similar activity.

Agrochemical Applications: The nitrile group in the target compound and its analogues (e.g., 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinonitrile) may act as a leaving group or participate in hydrogen bonding, influencing herbicidal or insecticidal potency .

Biological Activity

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile is a member of the nicotinonitrile family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring linked to a nicotinonitrile moiety. The presence of the triazole group is significant due to its role in enhancing biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that nicotinonitrile derivatives exhibit a range of biological activities, including:

  • Antibacterial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Compounds within this class have been evaluated for their potential in cancer treatment.
  • Antiviral Properties : Some studies indicate efficacy against specific viral infections.

Antibacterial Activity

A study detailed the antibacterial properties of various triazole-containing compounds. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that modifications to the triazole structure can enhance antibacterial potency.

Antitumor Activity

The antitumor potential of this compound has been investigated in several cancer cell lines. A notable study evaluated its effects on human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-710.0Inhibition of tubulin polymerization
A5498.5Cell cycle arrest at G2/M phase

These results indicate that the compound may exert its antitumor effects through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics.

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of this compound against specific viruses. For example, it has shown promise in inhibiting viral replication in vitro.

Case Studies

A comprehensive analysis was conducted involving the synthesis and biological evaluation of several derivatives of nicotinonitrile compounds. One study synthesized a series of triazole derivatives and assessed their biological activities:

Study Highlights:

  • Synthesis : Various derivatives were synthesized using standard organic chemistry techniques.
  • Biological Evaluation : Each derivative was tested for antibacterial and anticancer activity.
  • Results : The most active derivatives exhibited MIC values as low as 8 µg/mL against resistant bacterial strains.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile, and what are their key challenges? The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazole derivatives are often prepared by reacting nicotinonitrile precursors with substituted triazoles under basic conditions. Key challenges include controlling regioselectivity (to ensure substitution at the 3-chloro position) and minimizing side reactions (e.g., hydrolysis of the nitrile group). Reaction optimization often involves adjusting solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis? Advanced methodologies include:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, molar ratios, solvent polarity) to identify optimal conditions.
  • Catalyst Screening: Transition-metal catalysts (e.g., CuI for click chemistry) may enhance coupling efficiency.
  • In-line Monitoring: Techniques like HPLC or FTIR can track reaction progress and intermediates. For instance, highlights the use of ethyl 2-cyanoacetate and ammonium acetate in multi-step syntheses of nicotinonitrile derivatives, achieving ~70–80% yields through iterative optimization .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Core techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., triazole ring protons at δ 8.5–9.0 ppm, nitrile carbon at ~115 ppm) .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., C₈H₅ClN₄: calculated 192.02, observed 192.03) .
  • X-ray Crystallography: For unambiguous confirmation of the 3-chloro-triazole regiochemistry and nitrile orientation .

Advanced: How can computational methods complement experimental data for structural analysis?

  • DFT Calculations: Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data.
  • Molecular Docking: To study interactions with biological targets (e.g., fungal cytochrome P450 enzymes, as suggested by for triazole antifungals). employed Gaussian09 for geometry optimization and electrostatic potential mapping to rationalize reactivity .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What preliminary biological assays are recommended for evaluating this compound?

  • Antifungal Screening: Disk diffusion assays against Candida spp. or Aspergillus spp., given structural similarity to triazole antifungals (e.g., fluconazole derivatives in ) .
  • Cytotoxicity Assays: MTT tests on mammalian cell lines (e.g., HEK293) to assess safety margins. reports cytotoxicity for nicotinonitrile derivatives using IC₅₀ values .

Advanced: How can researchers design SAR studies to improve bioactivity?

  • Substituent Variation: Modify the triazole (e.g., replacing Cl with F or CF₃) or nitrile group (e.g., converting to amide).
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate electronic/steric features with activity. applied molecular dynamics to study triazole-quinoline hybrids, identifying key hydrophobic interactions .

Purity Analysis and Impurity Profiling

Basic: What chromatographic methods are suitable for purity assessment?

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA). reports 95% purity for similar triazole-nitrile compounds using reverse-phase HPLC .
  • TLC: Silica gel plates with ethyl acetate/hexane (3:7) for rapid monitoring.

Advanced: How can researchers identify and quantify trace impurities?

  • LC-MS/MS: Detect degradation products (e.g., hydrolyzed nitrile to amide).
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to profile stability-linked impurities.

Stability and Degradation Pathways

Basic: What storage conditions are recommended for long-term stability?

  • Store at –20°C in airtight, amber vials with desiccants (moisture sensitivity noted in for analogous nitriles) .

Advanced: What mechanistic insights exist for degradation under physiological conditions?

  • Hydrolysis Pathways: The nitrile group may hydrolyze to amides or carboxylic acids in aqueous buffers (pH > 7). Kinetic studies using UV-Vis or NMR can quantify degradation rates.
  • Oxidative Stability: Evaluate susceptibility to ROS using accelerated oxidation assays (e.g., H₂O₂ exposure).

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